1-Boc-4-Ethylaminopiperidine

Overview

Description

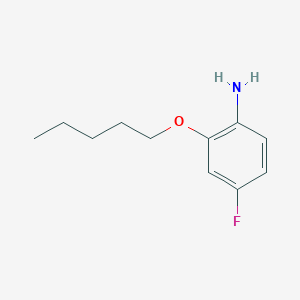

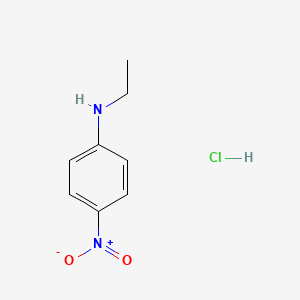

1-Boc-4-Ethylaminopiperidine, also known as N-BOC-4-EAP, is a compound that has gained significant scientific interest due to its potential applications in various research and industrial fields. It is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .

Synthesis Analysis

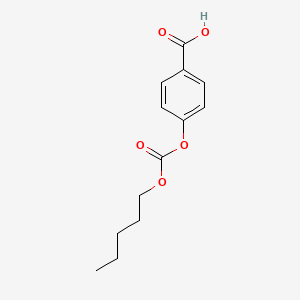

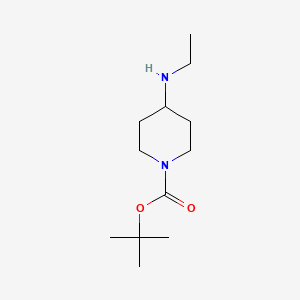

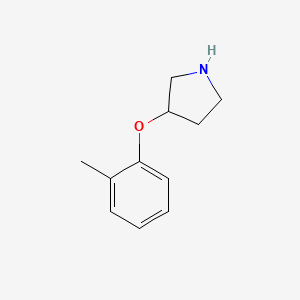

This compound is a biochemical used for proteomics research . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Molecular Structure Analysis

The molecular formula of this compound is C12H24N2O2 . The InChI code is 1S/C12H24N2O2/c1-5-13-10-6-8-14 (9-7-10)11 (15)16-12 (2,3)4/h10,13H,5-9H2,1-4H3 .Chemical Reactions Analysis

As an intermediate, this compound is involved in the synthesis of various pharmaceutical compounds. It can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Physical And Chemical Properties Analysis

This compound has a molecular weight of 228.33 g/mol . It is a solid or semi-solid or lump or liquid at room temperature .Scientific Research Applications

Synthesis of Amino Acids and Derivatives

- α,β-Didehydroamino Acid Derivatives : 1-Boc-4-Ethylaminopiperidine is utilized in synthesizing α,β-didehydroamino acid derivatives with high selectivity and good yields, contributing to advancements in amino acid chemistry (Kimura, Nagano, & Kinoshita, 2002).

Building Blocks for Complex Molecules

- Orthogonally Protected 3,7-Diazabicyclo : The compound serves as a building block for creating biologically active 4-substituted 3-aminopiperidines, highlighting its versatility in molecular synthesis (Schramm, Pavlova, Hoenke, & Christoffers, 2009).

- Enantiopure 1,3-oxazolidin-2-ones Synthesis : It plays a critical role in synthesizing enantiopure 1,3-oxazolidin-2-ones, which are key in developing antibiotics like linezolid (Morán-Ramallal, Liz, & Gotor, 2008).

Development of Pharmaceuticals

- D-Phenylalanine Pharmaceutical Intermediate : It is pivotal in synthesizing a D-phenylalanine intermediate used in pharmaceuticals, demonstrating its importance in drug development (Fox, Jackson, Meek, & Willets, 2011).

Biochemical Applications

- Protein Nanopatterning : This compound is instrumental in developing techniques for protein nanopatterning, a process critical in biological and medical applications (Christman, Broyer, Schopf, Kolodziej, Chen, & Maynard, 2011).

Synthetic Chemistry Innovations

- Synthesis of Dehydroamino Acid and Peptides : It is used in catalyzing reactions to obtain dehydroamino acid derivatives and peptides, showcasing its role in advancing synthetic methodologies (Ferreira, Maia, Monteiro, & Sacramento, 1999).

Advanced Material Development

- Solid Phase Synthesis of DNA Binding Polyamides : this compound is crucial in the solid-phase synthesis of DNA-binding polyamides, indicating its importance in materials science (Baird & Dervan, 1996).

Safety and Hazards

1-Boc-4-Ethylaminopiperidine is considered hazardous. It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . The compound has hazard statements H301-H315-H319-H335-H410 and precautionary statements P261-P273-P301+P310-P305+P351+P338 .

properties

IUPAC Name |

tert-butyl 4-(ethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-13-10-6-8-14(9-7-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDSJYNZSNVSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593239 | |

| Record name | tert-Butyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

264905-39-7 | |

| Record name | tert-Butyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1341889.png)

![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)